2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridinyl moiety, and a methoxyphenylacetamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzenesulfonyl group and the dihydropyridinyl moiety. Common synthetic routes may include:
Formation of the Benzenesulfonyl Group: This step often involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.
Formation of the Dihydropyridinyl Moiety: This step may involve cyclization reactions using suitable precursors and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl group, in particular, contributes to its potent antimicrobial activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N2O5S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-15-13-16(2)24(14-20(25)23-17-9-11-18(29-3)12-10-17)22(26)21(15)30(27,28)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,23,25) |
InChI Key |
GNTKDLDVVWOVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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